Thaxtomin C

描述

Thaxtomin C is a phytotoxin produced by certain species of the genus Streptomyces, particularly Streptomyces scabiesThis compound, like other thaxtomins, inhibits cellulose synthesis in plant tissues, leading to the characteristic scab lesions on infected plants .

准备方法

Synthetic Routes and Reaction Conditions: Thaxtomin C can be synthesized through a series of chemical reactions involving the condensation of N-methyl-L-4-nitrotryptophan methyl ester and t-Boc-L-phenylalanine. This dipeptide is then cyclized to form the thaxtomin analogue . The synthesis involves careful control of reaction conditions to ensure the correct formation of the diketopiperazine ring structure.

Industrial Production Methods: Industrial production of thaxtomins, including this compound, often involves the use of genetically engineered Streptomyces strains. For example, the thaxtomin gene cluster from Streptomyces scabies can be cloned and expressed in a nonpathogenic Streptomyces strain such as Streptomyces albus J1074. This method allows for high-yield production of thaxtomins and their analogs .

化学反应分析

Types of Reactions: Thaxtomin C undergoes various chemical reactions, including hydroxylation and nitration. The hydroxylation process involves the insertion of an oxygen atom into the aliphatic or aromatic carbon-hydrogen bonds of the diketopiperazine ring .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-methyl-L-4-nitrotryptophan methyl ester, t-Boc-L-phenylalanine, and various oxidizing agents for hydroxylation reactions .

Major Products: The major products formed from the reactions involving this compound include various hydroxylated and nitrated analogs, which can have different biological activities and properties .

科学研究应用

Pathogenicity in Plant Diseases

Thaxtomin C is recognized as a key pathogenicity determinant in Streptomyces ipomoeae, the causative agent of Streptomyces soil rot disease in sweet potatoes. Research indicates that this compound facilitates the penetration of plant tissues, leading to necrosis and subsequent disease development.

Case Study: this compound in Sweet Potato Infection

- Organism : Streptomyces ipomoeae

- Disease : Soil rot disease in sweet potatoes

- Mechanism : this compound inhibits cellulose synthesis, allowing the pathogen to penetrate adventitious roots.

- Findings : Mutant strains lacking this compound showed significantly reduced virulence compared to wild-type strains, confirming its essential role in pathogenicity .

Herbicidal Applications

This compound has been explored as a natural herbicide due to its ability to disrupt cell wall synthesis in plants. Its mode of action involves the inhibition of cellulose biosynthesis, making it effective against various broadleaf and aquatic weeds.

Table 1: Herbicidal Efficacy of this compound

| Target Weeds | Application Method | Efficacy Rate (%) | Notes |

|---|---|---|---|

| Broadleaf Weeds | Pre-emergence application | 85% | Effective against common broadleaf species |

| Sedge Weeds | Post-emergence application | 75% | Reduced competition for crops |

| Aquatic Weeds | Soil application | 70% | Effective in rice paddies |

Biotechnological Applications

The manipulation of thaxtomin biosynthesis pathways has potential biotechnological applications. Researchers have identified regulatory mechanisms that control thaxtomin production, which could lead to enhanced yields of this compound for agricultural use.

Research Findings

- Studies have shown that the cellulose utilization repressor (CebR) plays a crucial role in regulating thaxtomin production . By understanding these genetic controls, scientists can potentially increase thaxtomin yields for herbicidal applications.

- Genetic modifications have been proposed to enhance the production of this compound through targeted manipulations of the biosynthetic gene cluster associated with its synthesis .

Environmental Impact and Safety

This compound is considered a biodegradable herbicide, posing less risk to the environment compared to synthetic alternatives. Its natural origin allows for safer applications in agricultural practices without significant ecological disruption.

作用机制

Thaxtomin C exerts its effects by inhibiting cellulose synthesis in expanding plant tissues. This inhibition is achieved through the disruption of the cellulose synthase complex, leading to the formation of scab lesions on infected plants . The molecular targets of this compound include various enzymes involved in the cellulose synthesis pathway, and its action is facilitated by the unique structure of the diketopiperazine ring .

相似化合物的比较

These compounds share a similar structure but differ in their specific substituents and biological activities . Thaxtomin A, for example, is the most abundant and active member of the family and is often used as a reference compound in studies . Thaxtomin C is unique in its specific hydroxylation and nitration patterns, which contribute to its distinct biological activity .

List of Similar Compounds:- Thaxtomin A

- Thaxtomin B

- Thaxtomin D

- 5-Fluoro-thaxtomin A

生物活性

Thaxtomin C is a phytotoxin produced by Streptomyces ipomoeae, a pathogen associated with sweet potato diseases. This compound, along with its relatives, plays a significant role in plant-pathogen interactions, particularly in the context of root penetration and disease manifestation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on plant physiology, and implications for agricultural practices.

Chemical Structure and Properties

This compound is structurally related to other thaxtomins, such as Thaxtomin A, but differs in its degree of nitration and specific functional groups. The inclusion of a 4-nitroindole moiety is crucial for its phytotoxic activity, which is characteristic of the thaxtomin group. The compound's structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry, which have elucidated its molecular characteristics and potential biosynthetic pathways .

Pathogenicity and Plant Interaction

Research indicates that this compound facilitates the penetration of S. ipomoeae into host plants by modifying cellular processes. In a study involving sweet potato roots, mutants of S. ipomoeae that could not produce this compound were unable to penetrate intact roots but still caused necrosis on storage roots. This suggests that this compound is essential for the inter- and intracellular invasion of plant tissues .

Ion Flux Modulation

This compound influences ion fluxes across plant cell membranes. For instance, studies on Arabidopsis thaliana revealed that application of Thaxtomin A (closely related to this compound) resulted in a rapid influx of calcium ions (Ca²⁺) and an efflux of protons (H⁺), indicating that these toxins initiate early signaling cascades critical for plant-pathogen interactions .

Case Study: Sweet Potato Infection

In a controlled experiment, S. ipomoeae was introduced to sweet potato plants to observe the effects of this compound on root health. The results showed significant necrosis and lesion formation on adventitious roots in the presence of this compound-producing strains compared to controls without the toxin. This highlights the compound's role as a pathogenicity determinant .

Comparative Analysis with Other Thaxtomins

A comparative analysis was conducted between Thaxtomin A and this compound regarding their effects on plant tissues. Table 1 summarizes key findings from various studies:

| Compound | Effect on Root Penetration | Necrotic Lesion Development | Ion Flux Changes |

|---|---|---|---|

| Thaxtomin A | High | Significant | Rapid Ca²⁺ influx |

| This compound | Essential | Moderate | Altered H⁺ efflux |

Research Findings

Recent studies have focused on the biosynthetic pathways leading to thaxtomin production. The gene cluster responsible for thaxtomin biosynthesis has been sequenced, revealing insights into how these compounds are synthesized within Streptomyces species . The role of specific genes in regulating thaxtomin production has been identified, emphasizing the complexity of these biosynthetic processes.

Implications for Agriculture

Understanding the biological activity of this compound can inform agricultural practices, particularly in managing diseases caused by S. ipomoeae. By targeting the pathways involved in thaxtomin production or enhancing plant resistance mechanisms, it may be possible to mitigate the impact of this pathogen on crops.

属性

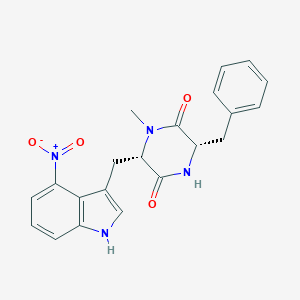

IUPAC Name |

(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWBAHUWORDTI-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。